Detection and Quantification of Minor Acyclic Enol Forms via C3 13C NMR Signal
A direct head-to-head 13C NMR study compared aqueous solutions of site-specifically labeled Neu5Ac isotopomers at pH 2. The 3-13C isotopomer enabled the unambiguous detection of the acyclic enol form via a distinct C3 signal at approximately 120 ppm. This enol species, which is undetectable in natural abundance samples, was quantified at approximately 0.5% of total Neu5Ac [1]. In contrast, the 2-13C isotopomer produced an enol C2 signal at approximately 143 ppm, confirming the site-specific nature of the observation [1]. The triply labeled 1,2,3-13C3 isotopomer further substantiated the enol presence but provided no site-specific resolution [1].
| Evidence Dimension | 13C NMR detection and quantification of acyclic enol forms |
|---|---|
| Target Compound Data | C3 signal at ~120 ppm, enol abundance ~0.5% at pH 2 |
| Comparator Or Baseline | [2-13C]Neu5Ac: C2 signal at ~143 ppm for enol; [1,2,3-13C3]Neu5Ac: enol confirmed but site-unresolved; Natural abundance Neu5Ac: enol undetectable |
| Quantified Difference | Site-specific detection and quantification (0.5% enol at pH 2) vs. undetectable in natural abundance; distinct chemical shift vs. 2-13C isotopomer |
| Conditions | 13C NMR spectroscopy, aqueous solution, pH 2 |
Why This Matters
The ability to directly observe and quantify the elusive enol tautomer is essential for mechanistic studies of sialic acid reactivity and enzymatic transformations; only the 3-13C isotopomer provides this unambiguous spectral window.
- [1] Klepach T, Zhang W, Carmichael I, Serianni AS. 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by 13C NMR Spectroscopy. J Am Chem Soc. 2008;130(36):11892-11900. View Source
